1-Oxaspiro[4.5]decan-3-amine
Overview
Description
1-Oxaspiro[45]decan-3-amine is a spirocyclic compound characterized by a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]decan-3-amine can be synthesized through various methods. One common approach involves the cyclization of keto diols with a stereogenic center, yielding derivatives with specific stereochemistry . Another method includes the use of a continuous three-step flow process to scale the formation and reduction of an azide intermediate, followed by the use of a transaminase to prepare the desired enantiomer in high yield and enantiomeric excess .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions and chiral synthesis. The use of flow chemistry and biocatalytic transaminase technology has been explored to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[4.5]decan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted spirocyclic amines and oxides, which can be further utilized in synthetic chemistry .
Scientific Research Applications
1-Oxaspiro[4.5]decan-3-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a mu-opioid receptor agonist, selectively activating G protein and β-arrestin signaling pathways. This selective activation can lead to therapeutic effects with reduced adverse effects compared to traditional opioid agonists .
Comparison with Similar Compounds
1,6-Dioxaspiro[4.5]decane: Found in various natural products and known for its biological activity.
Oliceridine: A mu-opioid receptor agonist with a similar spirocyclic structure.
Uniqueness: 1-Oxaspiro[45]decan-3-amine is unique due to its specific spirocyclic structure and the ability to undergo diverse chemical reactions
Properties
IUPAC Name |
1-oxaspiro[4.5]decan-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-8-6-9(11-7-8)4-2-1-3-5-9/h8H,1-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIITUUECNJZIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CO2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597641 | |
Record name | 1-Oxaspiro[4.5]decan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-46-8 | |
Record name | 1-Oxaspiro[4.5]decan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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